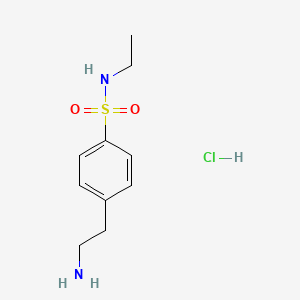

4-(2-aminoethyl)-N-ethylbenzene-1-sulfonamide hydrochloride

Vue d'ensemble

Description

4-(2-aminoethyl)-N-ethylbenzene-1-sulfonamide hydrochloride is a useful research compound. Its molecular formula is C10H17ClN2O2S and its molecular weight is 264.77 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of 4-(2-aminoethyl)-N-ethylbenzene-1-sulfonamide hydrochloride is serine proteases . Serine proteases are a type of protease, a protein that cleaves peptide bonds in other proteins, and play a crucial role in many biological processes, including digestion, immune response, blood coagulation, and cell division .

Mode of Action

This compound acts as an irreversible inhibitor of serine proteases . It covalently modifies the hydroxyl group of serine residues in the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate . This modification leads to the inactivation of the enzyme and the prevention of protein degradation .

Biochemical Pathways

By inhibiting serine proteases, this compound affects several biochemical pathways. These include the digestion pathway, where serine proteases like trypsin and chymotrypsin break down dietary proteins into amino acids, and the blood coagulation pathway, where serine proteases like thrombin play a key role .

Pharmacokinetics

It is known to be water-soluble , which suggests it could be well-absorbed in the body and could have good bioavailability. Its stability in aqueous solutions is better at lower pH values .

Result of Action

The inhibition of serine proteases by this compound can have several molecular and cellular effects. For instance, it can prevent the degradation of proteins during the protein purification process . It can also inhibit the activity of thrombin, thereby affecting blood coagulation .

Action Environment

The action of this compound can be influenced by environmental factors such as pH. Its inhibitory activity can be maintained for up to six months if stored refrigerated at a pH of less than 7 .

Activité Biologique

4-(2-aminoethyl)-N-ethylbenzene-1-sulfonamide hydrochloride, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is recognized for its interactions with various biological targets, including enzymes and receptors, resulting in diverse pharmacological effects.

- Molecular Formula : C8H12N2O2S·HCl

- Molecular Weight : 220.72 g/mol

- Structure : The compound features a sulfonamide group, which is known to enhance its biological activity through interactions with biomolecules.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound has been shown to inhibit various isoforms of carbonic anhydrase, which plays a crucial role in physiological processes such as acid-base balance and respiration .

- Receptor Interaction : It can bind to specific receptors, altering their activity and leading to therapeutic effects.

Anticancer Activity

Recent studies have demonstrated that sulfonamide derivatives, including this compound, exhibit significant anticancer properties. For instance:

- Mechanistic Studies : The compound induces apoptosis in cancer cell lines through mechanisms such as reactive oxygen species (ROS) production and mitochondrial dysfunction. These processes lead to DNA damage and cell cycle arrest .

Inhibition of Carbonic Anhydrase

This compound has been synthesized and tested for its inhibitory effects on human carbonic anhydrase isozymes I and II:

- IC50 Values : The inhibitory concentration (IC50) values for various derivatives have been reported, indicating potent activity against these enzymes .

Study on Anticancer Effects

A study evaluated the pro-apoptotic behavior of this compound in HeLa cells:

- Results : The compound demonstrated a significant increase in ROS levels, leading to apoptosis through caspase activation. Flow cytometry analysis confirmed cell cycle arrest at the G1 phase .

Inhibition of Carbonic Anhydrase Isozymes

In another study, a series of N4-substituted derivatives were synthesized and tested:

- Findings : The derivatives showed varying degrees of inhibition against carbonic anhydrase isoforms, with some compounds exhibiting IC50 values as low as 0.1 µM .

Data Table: Biological Activity Summary

Applications De Recherche Scientifique

Functional Groups

- Sulfonamide : Contributes to its pharmacological activity.

- Amine : Facilitates hydrogen bonding and ionic interactions.

Carbonic Anhydrase Inhibition

4-(2-aminoethyl)-N-ethylbenzene-1-sulfonamide hydrochloride exhibits significant inhibitory effects on human carbonic anhydrases (CAs), which are crucial for maintaining acid-base balance in the body. This property makes it a candidate for treating conditions such as glaucoma and edema.

Case Study: Glaucoma Treatment

In a study investigating the efficacy of CA inhibitors, derivatives of this compound showed selective inhibition of specific isoforms of CAs. This selectivity is essential for minimizing side effects associated with broader-spectrum inhibitors. Molecular modeling techniques have been utilized to optimize binding affinity.

Synthesis of Hypoglycemic Agents

The compound serves as an intermediate in the synthesis of sulfonylurea hypoglycemic drugs such as glipizide and glimepiride. These drugs are widely used to manage type 2 diabetes by stimulating insulin release from pancreatic beta cells .

Synthesis Methodology

A novel synthesis method has been developed that utilizes β-phenylethylamine as a starting material. The process involves several steps:

- Acetylation Reaction

- Chlorosulfonation

- Aminating Reaction

- Hydrolysis

- Refinement

This method is noted for its low production costs and high yields, making it suitable for industrial applications .

Protease Inhibition

The compound is structurally related to AEBSF (4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride), a known irreversible serine protease inhibitor. It has been used extensively in studies involving cholesterol regulation by inhibiting Site-1 protease (S1P), which plays a role in the activation of sterol regulatory element-binding proteins (SREBPs) .

Propriétés

IUPAC Name |

4-(2-aminoethyl)-N-ethylbenzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S.ClH/c1-2-12-15(13,14)10-5-3-9(4-6-10)7-8-11;/h3-6,12H,2,7-8,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIKXBDHJIUSJFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC=C(C=C1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215471-49-0 | |

| Record name | 4-(2-aminoethyl)-N-ethylbenzenesulfonamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.